![molecular formula C26H23NO6S B2658953 ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114852-72-0](/img/structure/B2658953.png)
ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate
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Description
Ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate, also known as EDBT, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Chemical Synthesis and Characterization
One of the primary areas of research involving ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate derivatives is their synthesis and subsequent chemical characterization. Studies often explore novel synthetic pathways to create these compounds, optimize reaction conditions, and understand their chemical behavior under various conditions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to elucidate the structural and electronic properties of these molecules. For instance, research by Carrington et al. delves into the synthesis and characterization of 1,2-benzisothiazole derivatives, highlighting the versatility of these compounds in chemical reactions and their potential applications in materials science and organic synthesis (Carrington, Clarke, Hughes, & Scrowston, 1972).
Catalysis and Organic Transformations
Another significant area of application for these compounds is in catalysis, where they are investigated for their ability to facilitate various organic transformations. The unique electronic and structural properties of benzothiazin derivatives make them suitable candidates for catalytic roles in reactions such as oxidation, reduction, and carbon-carbon bond formation. For example, research by Ghorbanloo and Alamooti showcases the use of a molybdenum(VI) complex with thiazole-hydrazone ligand, encapsulated in zeolite Y, as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons, demonstrating the potential of these compounds in green chemistry and sustainable industrial processes (Ghorbanloo & Maleki Alamooti, 2017).
properties
IUPAC Name |
ethyl 3-[2-(4-ethoxybenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6S/c1-3-32-21-14-12-18(13-15-21)25(28)24-17-27(22-10-5-6-11-23(22)34(24,30)31)20-9-7-8-19(16-20)26(29)33-4-2/h5-17H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBOVHWTGDHBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC(=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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